2-(4-Methylpiperazin-1-yl)-5-(piperidine-1-sulfonyl)aniline
CAS No.: 901273-43-6
Cat. No.: VC4211276
Molecular Formula: C16H26N4O2S
Molecular Weight: 338.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901273-43-6 |
|---|---|
| Molecular Formula | C16H26N4O2S |
| Molecular Weight | 338.47 |
| IUPAC Name | 2-(4-methylpiperazin-1-yl)-5-piperidin-1-ylsulfonylaniline |
| Standard InChI | InChI=1S/C16H26N4O2S/c1-18-9-11-19(12-10-18)16-6-5-14(13-15(16)17)23(21,22)20-7-3-2-4-8-20/h5-6,13H,2-4,7-12,17H2,1H3 |
| Standard InChI Key | QKNXZXOCHILSCB-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure combines a central aniline core substituted with a 4-methylpiperazin-1-yl group at the 2-position and a piperidine-1-sulfonyl group at the 5-position. This arrangement confers unique electronic and steric properties, as evidenced by its SMILES notation: CN1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCCC3)N . The InChIKey QKNXZXOCHILSCB-UHFFFAOYSA-N further confirms its stereochemical uniqueness .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₆N₄O₂S |
| Molecular Weight | 338.47 g/mol |
| CAS Number | 901273-43-6 |
| Predicted CCS (Ų) | 177.6 ([M+H]+ adduct) |
| Topological Polar Surface Area | 104 Ų (calculated) |
Synthetic Routes and Optimization
Industrial-Scale Considerations
Large-scale production may employ continuous flow reactors to enhance yield and purity. For instance, a study on triazine derivatives utilized high-throughput screening to optimize reaction temperatures (70–80°C) and solvent systems (DMF/THF) . Such methods could be adapted for this compound to achieve >95% purity, as reported for structurally similar agents .
| Activity | Model System | IC₅₀/EC₅₀ | Source |
|---|---|---|---|
| EGFR-TK Inhibition | In silico docking | 2.8 nM | |
| Antiproliferative Effect | MCF-7 cells | 5.52 µM | |
| ALK Inhibition | H3122 xenografts | 10 mg/kg |
Cytotoxicity and Apoptosis Induction
In pancreatic cancer models, piperazine-containing analogs induced caspase-dependent apoptosis and necrosis-like death at micromolar concentrations . The methylpiperazine moiety enhances blood-brain barrier penetration, suggesting potential in neurodegenerative applications, though this remains unexplored for the specific compound .
Mechanistic Insights and Target Engagement
Molecular Interactions
The compound’s dual piperazine-piperidine architecture allows for multipoint binding in enzymatic active sites. For instance, the sulfonyl group forms hydrogen bonds with lysine residues in EGFR-TK, while the methylpiperazine moiety engages in hydrophobic interactions with phenylalanine side chains . This dual-binding mode mimics lapatinib, a clinically approved tyrosine kinase inhibitor .
Kinase Selectivity Profiling
Comparative studies with 1,3,5-triazine derivatives highlight the importance of the sulfonyl linker in conferring selectivity for anaplastic lymphoma kinase (ALK) over related kinases like MET and ROS1 . ASP3026, a triazine-based ALK inhibitor, achieved tumor regression in murine models at 10 mg/kg, underscoring the therapeutic viability of this structural class .
Comparative Analysis with Structural Analogs
Analogues with Modified Substituents
Replacing the piperidine sulfonyl group with a benzylpiperazine moiety (as in compound 14g ) enhanced potency against MCF-7 cells by 40%, highlighting the role of aromaticity in target affinity. Conversely, substituting the methylpiperazine with a morpholine ring reduced blood-brain barrier penetration by 60% .
Unmet Challenges in Optimization
Despite promising activity, the compound’s high topological polar surface area (104 Ų) may limit oral bioavailability. Strategies to improve pharmacokinetics include prodrug formulations or PEGylation of the sulfonyl group, as demonstrated in related anticancer agents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume